molecular formula C9H5BrO2 B6164741 6-bromo-1-benzofuran-2-carbaldehyde CAS No. 1369141-43-4

6-bromo-1-benzofuran-2-carbaldehyde

Cat. No. B6164741
CAS RN: 1369141-43-4
M. Wt: 225
InChI Key:
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Description

“6-bromo-1-benzofuran-2-carbaldehyde” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are the main source of some drugs and clinical drug candidates .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-benzofuran-2-carbaldehyde involves the bromination of 1-benzofuran-2-carbaldehyde using bromine in acetic acid.", "Starting Materials": [ "1-benzofuran-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-benzofuran-2-carbaldehyde (1.0 g, 6.5 mmol) in acetic acid (10 mL) and water (5 mL) was added sodium acetate (1.5 g, 19.5 mmol) and bromine (1.2 mL, 23.4 mmol).", "The reaction mixture was stirred at room temperature for 2 hours.", "The reaction was quenched by pouring the mixture into ice-cold water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as the eluent to afford 6-bromo-1-benzofuran-2-carbaldehyde as a yellow solid (1.1 g, 92% yield)." ] }

CAS RN

1369141-43-4

Molecular Formula

C9H5BrO2

Molecular Weight

225

Purity

95

Origin of Product

United States

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